Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
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Overview
Description
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit anticonvulsant activity , inhibit replication of bacterial and cancer cells , and degrade fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
It can be inferred from the mode of action that it may affect the gabaa pathway and DNA replication processes .
Result of Action
Based on the reported activities of similar compounds, it may result in the inhibition of neuronal firing , disruption of DNA replication , and degradation of various proteins and collagens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer activities.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
Uniqueness
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development .
Biological Activity
Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on available literature.
Structural Overview
- Molecular Formula : C₆H₉N₃O₂S₂
- SMILES : CC(C(=O)OC)SC1=NN=C(S1)N
- InChIKey : CSAMWAYQZUBLSD-UHFFFAOYSA-N
The structure of this compound features a thiadiazole ring, which is pivotal in its biological interactions. The presence of sulfur and nitrogen atoms contributes to its reactivity and potential pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that compounds containing the 2-amino-1,3,4-thiadiazole moiety possess promising antimicrobial activity against various pathogens. For instance:
- Cytostatic Properties : Studies have shown that 2-amino-1,3,4-thiadiazole derivatives can exhibit cytostatic effects against cancer cell lines, suggesting potential applications in oncology .
- Antiparasitic Activity : Some derivatives have demonstrated efficacy against Trypanosoma species, indicating potential use in treating diseases such as Chagas disease and sleeping sickness .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various studies:
- Cell Viability Assays : In vitro studies using B16F10 murine melanoma cells indicated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM . However, other derivatives related to the thiadiazole scaffold showed significant cytotoxic effects at lower concentrations.
The mechanisms underlying the biological activities of this compound and its derivatives may involve several pathways:
- Inhibition of Enzymatic Activity : Some studies have focused on the inhibitory effects on key enzymes such as tyrosinase, which is crucial in melanin production. Compounds with similar structures have shown promising results in inhibiting this enzyme .
- Intermolecular Interactions : The structural characteristics allow for hydrogen bonding and π–π interactions with target biomolecules, enhancing the binding affinity and biological efficacy .
Research Findings and Case Studies
A summary of relevant findings from various studies is presented in the following table:
Properties
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c1-3(4(10)11-2)12-6-9-8-5(7)13-6/h3H,1-2H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAMWAYQZUBLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897288-48-1 |
Source
|
Record name | methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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